(E)-4-acetyl-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide
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Overview
Description
(E)-4-acetyl-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic organic compound characterized by its unique structure, which includes an acetyl group, a benzamide moiety, and a trimethylbenzo[d]thiazolylidene group
Mechanism of Action
Target of Action
Benzothiazole derivatives have been reported to exhibit anti-tubercular activity . Therefore, it’s plausible that this compound may target enzymes or proteins essential for the survival of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis.
Mode of Action
tuberculosis . The compound might bind to the active site of the target enzyme or protein, thereby disrupting its normal function.
Biochemical Pathways
Result of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-acetyl-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide typically involves a multi-step process. One common method includes the condensation of 4-acetylbenzoic acid with 3,4,5-trimethylbenzo[d]thiazol-2-amine under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like sulfuric acid to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(E)-4-acetyl-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the acetyl group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzamide moiety can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzamides or thiazoles.
Scientific Research Applications
(E)-4-acetyl-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
(E)-4-acetyl-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide: can be compared with other benzamide derivatives and thiazole-containing compounds.
Similar Compounds: 4-acetylbenzoic acid, 3,4,5-trimethylbenzo[d]thiazole, and other benzamide derivatives.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-acetyl-N-(3,4,5-trimethyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S/c1-11-5-10-16-17(12(11)2)21(4)19(24-16)20-18(23)15-8-6-14(7-9-15)13(3)22/h5-10H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNKSQZGRNLPQCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=NC(=O)C3=CC=C(C=C3)C(=O)C)N2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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